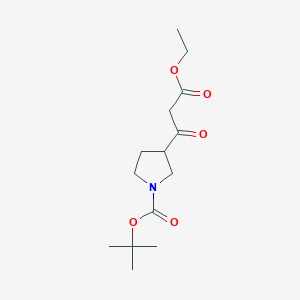
2-(4-Ethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenoxy)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
- 2-(4-Ethylphenoxy)aniline and its derivatives have been a subject of spectroscopic and theoretical studies. In a study by Finazzi et al. (2003), infrared spectroscopic studies and density functional calculations were conducted on N-(2-phenoxyethyl)aniline and its derivatives. This research provided insights into the vibrational, geometrical, and electronic properties of these compounds, including their conformations and vibrational behavior at different temperatures. These studies are crucial for understanding the fundamental properties of these compounds (Finazzi et al., 2003).
Synthesis and Characterization Studies
- The synthesis and characterization of related compounds have also been explored. Wen Zi-qiang (2007) reported on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, showcasing the methodologies and conditions for synthesizing such compounds. This research highlights the chemical processes and conditions necessary for the synthesis of complex aniline derivatives (Wen Zi-qiang, 2007).
Catalytic Oxidation Studies
- Studies on the catalytic oxidation of phenolic and aniline compounds have been conducted using nanoparticles. Zhang et al. (2009) utilized Fe3O4 magnetic nanoparticles to study the removal of phenol and aniline from aqueous solutions. This research contributes to understanding how nanotechnology can be applied in the catalytic degradation of organic pollutants, including aniline derivatives (Zhang et al., 2009).
Photo-Smiles Rearrangement Studies
- Photo-Smiles rearrangement of N-[2-(4-nitrophenoxy)ethyl]aniline and its homologues has been explored by Yokoyama et al. (1982). This study focused on the impact of the alkoxyl substituent on the reactive position in photo-substitution processes. Understanding such rearrangements is vital for the development of photo-responsive materials and chemical synthesis (Yokoyama et al., 1982).
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUXKMUULIWYSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)
![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

